N~1~-(4-{[[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO](IMINO)METHYL]AMINO}PHENYL)ACETAMIDE
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Overview
Description
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of 4,6-dimethyl-2-pyrimidinamine. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Amination and Imination: The pyrimidine derivative undergoes further functionalization through amination and imination reactions to introduce the amino and imino groups.
Coupling with Acetamide: The final step involves coupling the functionalized pyrimidine with an acetamide derivative under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of N1-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N1-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A precursor in the synthesis of the target compound.
N-(2-Amino-4,6-dimethylpyrimidin-5-yl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
N~1~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}PHENYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-9-8-10(2)18-15(17-9)21-14(16)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H3,16,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJINOQFEWSYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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